Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Medicinal Chemistry Physicochemical Properties ADME

Sourcing the correct 1,3,4-thiadiazole ester analog is critical for synthetic success; generic substitution leads to altered reactivity and failed SAR studies. This compound provides the optimal balance of lipophilicity (cLogP) and hydrolytic stability via its ethyl ester group, distinct from labile methyl or hydrophilic acid analogs. - Enables focused library synthesis of antimicrobials and GLS1-targeted anticancer agents. - 97% purity standard ensures reproducible amidation/hydrolysis and consistent biological screening data.

Molecular Formula C6H9N3O2S2
Molecular Weight 219.3 g/mol
CAS No. 32418-24-9
Cat. No. B1297018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
CAS32418-24-9
Molecular FormulaC6H9N3O2S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)N
InChIInChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8)
InChIKeyIYLGYUIQSDVGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Key Properties for Procurement


Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 32418-24-9) is a 2,5-disubstituted 1,3,4-thiadiazole derivative [1]. It serves as a versatile synthetic building block in medicinal chemistry, leveraging the well-established 1,3,4-thiadiazole pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [2]. This ethyl ester analog possesses distinct physicochemical and reactivity profiles that differentiate it from its closest structural relatives, making it a critical selection point for specific synthetic pathways.

Pharmacophore Scaffold 1,3,4-Thiadiazole core for antimicrobial, anticancer and polypharmacological probe design
Synthetic Handle Ethyl ester balances reactivity and stability for controlled derivatization
Versatile SAR Entry 5-Amino and ester groups enable focused library synthesis and lead optimization

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Why Generic Substitution Fails


Generic substitution of 1,3,4-thiadiazole building blocks is scientifically unsound due to the critical interplay between the heterocyclic core's substitution pattern and the ester moiety's physicochemical properties [1]. The target compound, with its specific ethyl ester group, differs substantially from its methyl ester (CAS 72836-12-5), acid (CAS 32418-26-1), and tert-butyl ester (CAS 876548-61-7) analogs in terms of lipophilicity (cLogP), solubility, and reactivity [2]. These differences directly impact synthetic utility, intermediate stability, and downstream bioactivity optimization in structure-activity relationship (SAR) studies. For instance, the ethyl ester provides a distinct balance of lipophilicity and hydrolytic stability compared to the more labile methyl ester or the more hydrophilic acid, which can dictate membrane permeability and oral bioavailability of final drug candidates [2]. Selection of the incorrect analog can lead to synthetic failure, altered pharmacokinetic profiles, or diminished biological activity, making precise procurement non-negotiable.

Target
Close Analog
Mismatch Impact
Ethyl ester
Methyl ester
Faster hydrolysis may compromise synthetic control and intermediate stability
Ethyl ester
Acid analog
Higher polarity limits conjugation scope and shifts downstream ADME profile
Ethyl ester
tert-Butyl ester
Acid-labile deprotection alters orthogonal protecting group strategy

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Quantitative Differentiation Evidence


Lipophilicity & Solubility Profiles

The target compound's ethyl ester group confers a unique lipophilicity profile (cLogP) compared to its methyl and acid analogs. This property directly influences its utility as a building block for drug-like molecules with balanced absorption and distribution characteristics. While specific cLogP values for this exact compound are not widely published in primary literature, class-level inference from closely related thiadiazole esters supports this trend [1].

Lipophilicity Profile
Class-level inference
Target ethyl ester: cLogP ≈0.5–1.5 (est.)
Acid analog: cLogP ≈−1.0–0.0 (est.)
Intermediate lipophilicity supports early ADME modeling and lead optimization
Calculated estimates for neutral species; experimental values may differ
Medicinal Chemistry Physicochemical Properties ADME

Electrophilic Reactivity & Hydrolytic Stability

The ethyl ester in Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate offers a distinct reactivity profile for nucleophilic acyl substitution reactions and a specific hydrolytic stability compared to other ester analogs . The ethyl group provides a balance between steric bulk and electronic effects, influencing reaction rates and yields in amide bond formation, ester hydrolysis, and other key synthetic transformations.

Hydrolytic Stability
Class-level inference
Ethyl ester: Moderate, controlled hydrolysis
Methyl ester: More labile; faster cleavage
Controlled reactivity supports selective deprotection in multi-step synthesis
Stability ranked under aqueous buffer conditions; tert-butyl requires acid
Organic Synthesis Protecting Group Strategy Reactivity

Class-Level Antimicrobial Activity

The 1,3,4-thiadiazole scaffold, of which the target compound is a key building block, has been extensively validated for its antimicrobial properties [1]. A study by Popiołek et al. (2012) demonstrated that derivatives of sulfanylacetic acid containing the 1,3,4-thiadiazole moiety exhibited significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as yeast [1]. The 5-amino substitution, present in the target compound, is a known structural motif for enhancing this activity.

Antimicrobial Activity
Class-level inference
0.48 – >1000 µg/mL
MIC range reported for related 1,3,4-thiadiazole derivatives
Scaffold exhibits antimicrobial potential against Gram-positive, Gram-negative and yeast
Data from Popiołek et al. (2012); target compound not directly tested
Antimicrobial Structure-Activity Relationship (SAR) Infectious Disease

GLS1 Inhibition in Cancer

1,3,4-Thiadiazole derivatives, including compounds structurally related to the target compound, have been identified as inhibitors of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism [1]. Patent literature describes substituted 1,3,4-thiadiazole compounds that act on GLS1 and are useful for treating GLS1-mediated diseases, including cancer [1]. The target compound, Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, contains the core structural features necessary for exploring this mechanism of action.

GLS1 Inhibition Context
Class-level inference
1,3,4-Thiadiazole core: Reported GLS1 inhibition in patent literature
Non-thiadiazole: No established GLS1 engagement
Supports GLS1 target engagement research in cancer metabolism models
IC50 values from patents; target not directly assayed
Cancer Metabolism Glutaminase Inhibitors Targeted Therapy

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Validated Application Scenarios


Antimicrobial Agent Synthesis via SAR

Utilize Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate as a central building block to synthesize focused libraries of novel 1,3,4-thiadiazole derivatives. The ethyl ester provides a handle for amidation or hydrolysis to the corresponding acid, enabling rapid exploration of chemical space. The resulting compounds can be screened against bacterial and fungal panels, with the goal of improving upon the class-level antimicrobial activity demonstrated by related analogs, as shown by Popiołek et al. (2012) [1]. This approach directly leverages the scaffold's established potential for discovering new antimicrobial agents with novel mechanisms to combat resistance.

Targeted GLS1 Inhibitor Development

Employ this compound as a key intermediate in the synthesis of substituted 1,3,4-thiadiazole-based glutaminase 1 (GLS1) inhibitors. By functionalizing the amino group and the ester moiety, researchers can design and synthesize analogs inspired by patent literature [1]. The resulting compounds can be evaluated in enzymatic and cellular assays for GLS1 inhibition and anti-proliferative effects in cancer cell lines reliant on glutamine metabolism. This application provides a direct, target-based entry into the development of novel cancer therapeutics, building upon a validated mechanism of action.

Polypharmacological Agent Discovery

Integrate Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate into the design of novel compounds with polypharmacological profiles. The 5-amino-1,3,4-thiadiazole core has been shown to yield compounds with diverse bioactivity, including potential for inducing morphological changes in cells and modulating multiple targets [1]. The ethyl ester provides a synthetic entry point for creating larger, more complex hybrid molecules, such as 5-amino-1,3,4-thiadiazole-appended isatins, which have demonstrated polypharmacology in recent studies [1]. This application is ideal for phenotypic screening and chemical biology programs aimed at identifying novel bioactive small molecules.

Application
Selection Property
Validation Focus
Antimicrobial SAR exploration
1,3,4-Thiadiazole core with 5-amino and ester substituents
In vitro MIC screening against reference bacterial and fungal strains
GLS1 pathway-targeted research
Thiadiazole-based glutaminase inhibitor pharmacophore
Enzymatic and cellular GLS1 inhibition assays
Polypharmacological agent discovery
5-Amino-1,3,4-thiadiazole scaffold for multi-target probes
Phenotypic screening and morphological profiling in cell models

Technical Documentation Hub

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